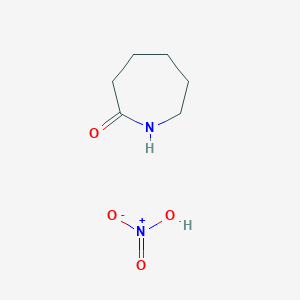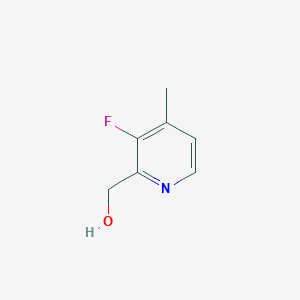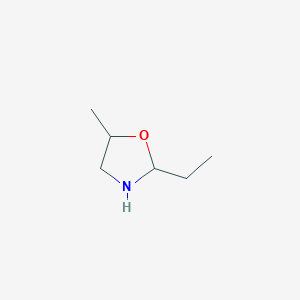
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with a nitro-substituted phenyl derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can interact with various proteins and enzymes. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,2,2,6,6-pentamethylpiperidine: This compound shares a similar piperidine structure but has an amino group instead of a nitro group.
1,2,2,6,6-Pentamethyl-4-piperidone: This compound is a precursor in the synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H28N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine |
InChI |
InChI=1S/C19H28N2O3/c1-13(2)24-17-10-14(8-9-16(17)21(22)23)15-11-18(3,4)20(7)19(5,6)12-15/h8-11,13H,12H2,1-7H3 |
Clave InChI |
YQOYQZAKJJPTAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C2=CC(N(C(C2)(C)C)C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8463589.png)


![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8463615.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)


![(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate](/img/structure/B8463661.png)


